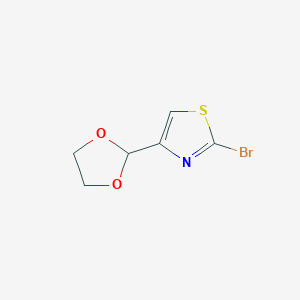

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROSHBSDTBPGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of 2 Bromo 4 1,3 Dioxolan 2 Yl 1,3 Thiazole

Regioselective Metalation Reactions

Regioselective metalation is a key strategy for the derivatization of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Depending on the organolithium reagent used, it is possible to achieve either mono- or di-lithiation of the thiazole (B1198619) core. growingscience.comresearchgate.net

The use of lithium diisopropylamide (LDA), a strong, non-nucleophilic base, results in the selective deprotonation at the C-5 position of the thiazole ring. growingscience.comresearchgate.net This provides a reliable method for introducing a variety of functional groups exclusively at this site.

The lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with LDA is typically performed in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. growingscience.comresearchgate.net The reaction mixture is generally cooled to -70°C before the dropwise addition of the thiazole substrate to the LDA solution. growingscience.com After the addition, the mixture is stirred for approximately one hour at a slightly elevated temperature of -60°C to ensure complete formation of the lithiated intermediate. growingscience.com The resulting organolithium species can then be treated with various electrophiles to yield 5-substituted derivatives. growingscience.comresearchgate.net

Table 1: Functionalization at Position 5 via Lithiation with LDA

| Entry | Electrophile | Product |

|---|---|---|

| 1 | Acetaldehyde (B116499) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol |

| 2 | Cyclohexanone (B45756) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol |

| 3 | Carbon Dioxide (CO₂) | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |

Data sourced from a study on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. growingscience.com

In 2-bromo-1,3-thiazoles, the proton at position 5 is the most acidic due to the electron-withdrawing nature of the adjacent sulfur atom and the bromine at position 2. LDA, being a sterically hindered base, preferentially abstracts this most acidic proton (C5-H) over performing a halogen-metal exchange at the more sterically accessible C2-Br position. This results in the formation of a single, stable organolithium intermediate, 2-bromo-4-(1,3-dioxolan-2-yl)-5-lithio-1,3-thiazole, with high regioselectivity. growingscience.com

The "halogen dance" reaction, a phenomenon involving the migration of a halogen atom around a heterocyclic ring under the influence of a strong base, has been reported for some thiazole systems. growingscience.com However, for 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole under LDA lithiation conditions, this rearrangement does not occur. growingscience.com To confirm this, an experiment was conducted where the lithiation was performed under standard conditions and subsequently quenched with water. The starting material, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, was recovered in quantitative yield. growingscience.com This result conclusively demonstrates the absence of the halogen dance reaction and confirms the stability of the bromine atom at the C-2 position during lithiation at C-5 with LDA. growingscience.com

In contrast to the selective mono-lithiation achieved with LDA, using the more reactive organolithium reagent, tert-butyllithium (B1211817) (t-BuLi), leads to the simultaneous metalation at both positions 2 and 5. growingscience.comresearchgate.net This reaction provides a direct route to 2,5-disubstituted thiazole derivatives from the starting brominated compound.

The reaction of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with t-BuLi in tetrahydrofuran at -80°C represents a notable case of simultaneous direct lithiation and bromine/lithium exchange within the same thiazole ring. growingscience.com The t-BuLi is sufficiently basic to deprotonate the acidic C5-H, while also being reactive enough to undergo a rapid bromine-lithium exchange at the C-2 position. growingscience.comwikipedia.org This concerted process generates a dilithiated intermediate, which can then be trapped by various electrophiles to introduce functional groups at both sites. growingscience.com

Table 2: Functionalization at Positions 2 and 5 via Double Lithiation with t-BuLi

| Entry | Electrophile | Product |

|---|---|---|

| 1 | Acetaldehyde | 1,1'-[4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-diyl]bis(ethan-1-ol) |

| 2 | Cyclohexanone | 1,1'-[4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-diyl]bis(cyclohexan-1-ol) |

| 3 | Carbon Dioxide (CO₂) | 4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |

Data sourced from a study on the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. growingscience.com Note: In the case of CO₂, the initial dicarboxylic acid product is unstable and undergoes decarboxylation to yield the 5-carboxylic acid derivative. growingscience.com

Double Lithiation with tert-Butyllithium (t-BuLi) at Positions 2 and 5

Optimized Reaction Parameters

The successful functionalization of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole via metalation is highly dependent on the reaction conditions. Research has established optimized parameters for achieving high yields of lithiated intermediates.

For lithiation at the 5-position, the use of lithium diisopropylamide (LDA) is effective. The reaction is typically carried out by preparing a solution of LDA in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). researchgate.net The thiazole substrate, dissolved in anhydrous THF, is then added dropwise to the LDA solution at a low temperature, specifically -70 °C. researchgate.net The mixture is stirred for approximately one hour at a slightly elevated temperature of -60 °C to ensure complete formation of the 5-lithiated species. researchgate.net

For the simultaneous lithiation at both the 2- and 5-positions, a stronger base, tert-butyllithium (t-BuLi), is employed. researchgate.net In this procedure, a solution of t-BuLi in pentane (B18724) is added dropwise to a solution of the thiazole substrate in anhydrous THF under an inert argon atmosphere at a significantly lower temperature of -80 °C. The reaction mixture is then stirred for 30 minutes at this temperature to facilitate the double lithiation through both direct deprotonation at the 5-position and a bromine-lithium exchange at the 2-position. researchgate.netresearchgate.net

Comparison of Metalating Reagents and their Regioselectivity

The choice of metalating reagent is critical as it dictates the regioselectivity of the functionalization of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. researchgate.net The two primary reagents investigated for this substrate are lithium diisopropylamide (LDA) and tert-butyllithium (t-BuLi), which exhibit distinct behaviors. researchgate.netresearchgate.net

Lithium Diisopropylamide (LDA): When 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is treated with LDA in tetrahydrofuran at -70 °C, metalation occurs exclusively at the 5-position of the thiazole ring. researchgate.netresearchgate.net This regioselectivity is attributed to the kinetic acidity of the C5-proton, which is readily abstracted by the strong, non-nucleophilic base LDA. The bromine atom at the 2-position remains unaffected under these conditions, and no "halogen dance" (rearrangement of the halogen) is observed. researchgate.net This selective lithiation provides a direct route to 5-substituted-2-bromo-1,3-thiazole derivatives. researchgate.net

tert-Butyllithium (t-BuLi): In contrast, the use of t-BuLi leads to a double metalation. researchgate.net This reaction represents a rare example of simultaneous direct lithiation and bromine-lithium exchange within the 1,3-thiazole ring system. researchgate.netresearchgate.net At -80 °C in THF, t-BuLi is sufficiently reactive to not only deprotonate the 5-position but also to effect a bromine-lithium exchange at the 2-position. researchgate.net This generates a dilithiated intermediate, opening a pathway for the introduction of functional groups at both the C2 and C5 positions of the thiazole ring in a single synthetic operation. researchgate.net

| Metalating Reagent | Temperature | Position(s) of Lithiation | Outcome |

| Lithium Diisopropylamide (LDA) | -70 °C | 5-position | Selective monolithiation |

| tert-Butyllithium (t-BuLi) | -80 °C | 2- and 5-positions | Double lithiation |

Electrophilic Quenching of Lithiated Intermediates

The lithiated intermediates derived from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole are powerful nucleophiles that can be trapped with a wide array of electrophiles. This strategy allows for the synthesis of diverse, polyfunctional 1,3-thiazoles with high yields. researchgate.netresearchgate.net

Introduction of Alcohol Moieties (e.g., with Aldehydes, Ketones)

The reaction of the 5-lithiated intermediate (generated with LDA) with carbonyl compounds provides a straightforward method for introducing alcohol functionalities. For instance, quenching the lithiated species with acetaldehyde at -70 °C yields 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol. researchgate.netresearchgate.net Similarly, reaction with a ketone such as cyclohexanone produces 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol. researchgate.netresearchgate.net

When the dilithiated intermediate (generated with t-BuLi) is treated with an excess of acetaldehyde at -80 °C, functionalization occurs at both the 2- and 5-positions, leading to the formation of 1,1'-[4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol). researchgate.net

| Lithiated Intermediate | Electrophile | Product | Yield |

| 5-Lithio (from LDA) | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 81% |

| 5-Lithio (from LDA) | Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | 85% |

| 2,5-Dilithio (from t-BuLi) | Acetaldehyde | 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol) | 75% |

Formation of Carbonyl Derivatives (e.g., Carbaldehydes, Ketones, Carboxylic Acids)

Carbonyl functionalities can also be installed by quenching with appropriate electrophiles. The reaction of the 5-lithiated species with N,N-dimethylformamide (DMF) introduces a formyl group, yielding 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde. researchgate.net Carboxylation can be achieved using carbon dioxide (CO2) as the electrophile. Quenching the 5-lithiated intermediate with CO2 gives 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid. researchgate.net

In the case of the dilithiated species, treatment with CO2 initially forms an unstable dicarboxylic acid, which readily undergoes decarboxylation to yield 4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid. researchgate.net

| Lithiated Intermediate | Electrophile | Product | Yield |

| 5-Lithio (from LDA) | N,N-Dimethylformamide (DMF) | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | 78% |

| 5-Lithio (from LDA) | Carbon Dioxide (CO2) | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 72% |

| 2,5-Dilithio (from t-BuLi) | Carbon Dioxide (CO2) | 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 65% |

Synthesis of Other Polyfunctional 1,3-Thiazoles

The electrophilic quenching strategy extends to other electrophiles, enabling the synthesis of a broader range of polyfunctional thiazoles. For example, the introduction of a sulfur functionality can be accomplished by reacting the 5-lithiated intermediate with elemental sulfur, followed by treatment with methyl iodide, to produce 2-bromo-4-(1,3-dioxolan-2-yl)-5-(methylthio)-1,3-thiazole. researchgate.net

These methods provide a versatile toolkit for creating libraries of substituted thiazoles, which are valuable synthons for further chemical exploration and development. researchgate.net

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of the thiazole ring is a key functional handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring makes the C2 position particularly susceptible to oxidative addition, a crucial step in many cross-coupling catalytic cycles. researchgate.netnih.gov While specific studies on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole are not extensively detailed in the surveyed literature, the reactivity of 2-bromothiazole (B21250) derivatives is well-established, allowing for a reliable projection of its synthetic potential. nih.govresearchgate.netnih.gov

Common palladium-catalyzed reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings are expected to proceed efficiently at the 2-position. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form 2-aryl- or 2-vinyl-substituted thiazoles. nih.govwikipedia.org

Stille Coupling: The reaction with an organotin compound, catalyzed by palladium, provides another route to 2-alkyl, 2-alkenyl, or 2-aryl thiazoles. nih.govorganic-chemistry.org

Negishi Coupling: The use of organozinc reagents in a palladium-catalyzed process is a powerful method for forming C-C bonds, and 2-bromothiazoles are known to be effective substrates. nih.govresearchgate.net

Sonogashira Coupling: This reaction enables the introduction of alkyne moieties by coupling the 2-bromothiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org

The regioselectivity of these reactions is generally high for the C2 position in 2-bromothiazole systems, making 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole a promising substrate for the synthesis of 2,4,5-trisubstituted thiazoles by combining the metalation strategies described above with subsequent cross-coupling. researchgate.netnih.gov

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between organohalides and organoboron compounds. rsc.orgtcichemicals.com In the context of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, this reaction provides a direct route to introduce aryl or heteroaryl substituents at the 2-position of the thiazole core. The general reaction involves the coupling of the 2-bromothiazole derivative with an aryl or heteroaryl boronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

The selection of the catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. core.ac.uk Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands that stabilize the palladium center and facilitate the catalytic cycle. core.ac.uk The base, typically an inorganic carbonate or phosphate (B84403) such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step. orgsyn.org

While specific examples for the Suzuki-Miyaura coupling of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole are not extensively documented in the reviewed literature, the reactivity of other 2-bromothiazoles in such reactions is well-established. For instance, various 2-bromothiazole derivatives have been successfully coupled with a wide range of aryl and heteroaryl boronic acids, demonstrating the general applicability of this method to this class of compounds. The dioxolane group at the 4-position is an acetal (B89532) protecting group for a formyl moiety and is generally stable under the typical basic conditions of the Suzuki-Miyaura reaction.

A representative set of conditions for the Suzuki-Miyaura coupling of a generic 2-bromothiazole is presented in the table below, which can be extrapolated for 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromothiazoles

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 |

| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 75-85 |

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgpsu.edu

The reactivity of bromo-thiazoles in Stille couplings has been demonstrated, and research on a closely related analog, 2,4-dibromo-5-(1,3-dioxolan-2-yl)-thiazole, provides valuable insights into the expected reactivity of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. nbuv.gov.ua In these systems, the bromine atom at the 2-position is generally more reactive towards palladium-catalyzed couplings than a bromine atom at the 4 or 5-position due to the electronic properties of the thiazole ring.

In a study by D.V. Dziubak and colleagues, 2,4-dibromo-5-(1,3-dioxolan-2-yl)-thiazole was successfully coupled with 2-(tributylstannyl)pyridine (B98309) in the presence of a palladium catalyst. nbuv.gov.ua The reaction proceeded regioselectively at the more reactive C2 position, yielding the corresponding 2-pyridyl-4-bromo-5-(1,3-dioxolan-2-yl)-thiazole. This selective reactivity underscores the feasibility of employing 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole in Stille couplings to introduce various substituents at the 2-position.

The mechanism of the Stille reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

The table below summarizes the conditions and outcomes for the Stille coupling of the analogous 2,4-dibromo-5-(1,3-dioxolan-2-yl)-thiazole, which are directly applicable to the target compound.

Table 2: Stille Coupling of a Dioxolane-Substituted Bromothiazole Derivative

| Entry | Organostannane | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-(Tributylstannyl)pyridine | Pd G3 AmPhos (5) | CuI (2) | DMF | 100 | 24 | 70 |

Negishi Coupling and Other Transition Metal-Catalyzed Processes

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. researchgate.net This reaction is particularly useful for forming carbon-carbon bonds, including sp³-sp², sp²-sp², and sp-sp² bonds, and is known for its high functional group tolerance and reactivity. nih.gov

For 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, the Negishi coupling would involve its reaction with an organozinc halide (R-Zn-X) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide like ZnBr₂. researchgate.net

While direct examples of Negishi coupling with 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole are scarce in the literature, the general methodology has been successfully applied to other bromo-thiazole systems. researchgate.net For instance, the regioselective Negishi cross-coupling of 2,4-dibromothiazole (B130268) has been shown to occur preferentially at the 2-position, highlighting the enhanced reactivity of this site. researchgate.net This suggests that 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole would be a suitable substrate for such transformations. The Negishi coupling often provides higher yields and proceeds under milder conditions compared to other cross-coupling reactions for certain substrates. researchgate.net

Other transition metal-catalyzed processes can also be envisaged for the functionalization of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. These include the Sonogashira coupling for the introduction of alkynyl groups, the Heck reaction for vinylation, and the Buchwald-Hartwig amination for the formation of C-N bonds. The principles of these reactions are well-established for a wide range of aryl and heteroaryl halides and would likely be applicable to the target compound.

The table below outlines typical conditions for the Negishi coupling of bromo-heterocycles, which could be adapted for 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

Table 3: General Conditions for Negishi Coupling of Bromo-Heterocycles

| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 85-95 |

| 2 | Alkylzinc bromide | Pd(dppf)Cl₂ (3) | THF | Reflux | 70-90 |

| 3 | Heteroarylzinc chloride | Pd(OAc)₂/SPhos (2) | Dioxane | 80 | 80-95 |

Advanced Synthetic Applications of 2 Bromo 4 1,3 Dioxolan 2 Yl 1,3 Thiazole Derivatives

Role as a Trifunctional Synthone in Multistep Organic Synthesis

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is an exemplary trifunctional synthone, offering chemists the ability to selectively introduce functionality at three distinct positions of the thiazole (B1198619) ring. The inherent reactivity of this compound can be precisely controlled through the choice of reagents and reaction conditions, particularly through lithiation chemistry. growingscience.comresearchgate.net

The three key reactive sites are:

The C2 Position: The bromine atom at this position can be readily exchanged with lithium using organolithium reagents like t-butyllithium (t-BuLi). This generates a 2-lithiated thiazole intermediate that can react with various electrophiles. growingscience.comresearchgate.net

The C5 Position: The proton at the C5 position is acidic and can be selectively removed by strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). This deprotonation yields a 5-lithiated thiazole, which subsequently allows for the introduction of a wide range of substituents upon quenching with electrophiles. growingscience.comresearchgate.net

The C4 Position: The 1,3-dioxolane (B20135) group serves as a protecting group for a formyl (aldehyde) functionality. Deprotection under acidic conditions reveals the aldehyde, which can then participate in various classical reactions like Wittig olefination, condensation, and reductive amination.

Research has demonstrated that the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole can be directed to different sites. Treatment with LDA at low temperatures (-70°C) results in exclusive lithiation at the C5 position. growingscience.comresearchgate.net In contrast, using t-BuLi leads to simultaneous lithiation at both the C2 position (via bromine-lithium exchange) and the C5 position (via deprotonation). growingscience.comresearchgate.net This differential reactivity allows for the stepwise or simultaneous introduction of two different functional groups, leading to the synthesis of trifunctionally substituted 1,3-thiazole derivatives. growingscience.comresearchgate.net

Table 1: Regioselective Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

| Lithiating Agent | Temperature | Site(s) of Lithiation | Subsequent Reaction with Electrophiles | Reference |

| Lithium Diisopropylamide (LDA) | -70°C | C5 | Introduction of a single functional group at C5 | growingscience.comresearchgate.net |

| t-Butyllithium (t-BuLi) | -80°C | C2 and C5 | Simultaneous introduction of functional groups at C2 and C5 | growingscience.comresearchgate.net |

Preparation of Diverse 1,3-Thiazole Libraries for Chemical Screening

The synthetic versatility of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries. The ability to selectively functionalize the C2, C4, and C5 positions allows for the systematic creation of a large number of structurally distinct thiazole derivatives. growingscience.comresearchgate.net These libraries are invaluable for high-throughput screening programs aimed at discovering new lead compounds in drug discovery and agrochemical research. nih.govresearchgate.netkuey.net

By varying the electrophiles used to quench the lithiated intermediates and modifying the deprotected aldehyde at C4, a multitude of derivatives can be synthesized from this single precursor. This strategy enables the exploration of a broad chemical space around the thiazole core, which is a privileged structure in medicinal chemistry known for a wide spectrum of biological activities. nih.govfabad.org.tr

Intermediate for the Synthesis of Complex Heterocyclic Systems

Beyond its use in creating libraries of simple substituted thiazoles, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a crucial intermediate for assembling more complex heterocyclic systems. The functional handles it possesses can be used to construct fused or linked polycyclic structures.

For example:

The bromine atom at C2 is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the attachment of various aryl, heteroaryl, or alkynyl groups.

The aldehyde function at C4 (after deprotection) can undergo condensation reactions with active methylene (B1212753) compounds or amines to form new rings, leading to fused systems like thiazolopyridines or thiazolopyrimidines.

Functional groups introduced at C5 via lithiation can be designed to participate in subsequent intramolecular cyclization reactions, providing access to novel bicyclic and tricyclic thiazole-containing scaffolds.

The synthesis of molecules containing multiple thiazole units, such as di- and tri-thiazoles, has been achieved using brominated thiazole precursors, highlighting their role as building blocks for complex architectures with potential biological applications. nih.gov

Precursor for Pharmacologically Relevant Scaffolds and Agrochemicals

The 1,3-thiazole ring is a core component of numerous biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netkuey.netfabad.org.tr It is found in drugs with antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net Consequently, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a highly valuable precursor for the synthesis of new, potentially therapeutic agents.

The derivatives obtained from this starting material are considered synthons for creating novel bioregulators. growingscience.comresearchgate.net The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Thiazole-based compounds have been investigated as inhibitors of enzymes like DNA topoisomerase IB and as receptor antagonists, demonstrating their broad pharmacological relevance. nih.gov In the agrochemical sector, thiazole derivatives are utilized in the development of fungicides and herbicides. chemimpex.com The synthetic accessibility to a wide range of derivatives from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole facilitates the structure-activity relationship (SAR) studies necessary for optimizing the efficacy and safety of new drug candidates and crop protection agents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, DFT studies are instrumental in elucidating the complex mechanisms of its reactions, particularly lithiation.

The lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is a key transformation that introduces functional groups onto the thiazole (B1198619) ring. Experimental studies have shown that the choice of lithiating agent dictates the position of metalation. researchgate.netgrowingscience.com Specifically, using lithium diisopropylamide (LDA) results in selective deprotonation at the C5 position, whereas using tert-butyllithium (B1211817) (t-BuLi) leads to a double metalation, involving both bromine-lithium exchange at the C2 position and deprotonation at the C5 position. researchgate.netgrowingscience.com

DFT calculations can rationalize this observed regioselectivity. Theoretical models would typically involve calculating the gas-phase acidities of the protons on the thiazole ring. The proton at the C5 position is generally the most acidic on a thiazole ring, which explains its preferential abstraction by a strong base like LDA. growingscience.com

Computational investigations would further explore the reaction pathways by:

Modeling Reactant-Base Complexes: Simulating the initial interaction between the thiazole substrate and the base (LDA or t-BuLi).

Calculating Intermediate Stabilities: Determining the relative energies of the possible lithiated intermediates (lithiated at C5 vs. C2). The C5-lithiated species is expected to be thermodynamically more stable.

Analyzing Kinetic Barriers: Investigating the energy barriers for proton abstraction at different sites.

The dual reactivity with t-BuLi is a more complex phenomenon that DFT can help unravel, suggesting a mechanism that involves both rapid halogen-metal exchange at the C2-Br bond and the thermodynamically favored deprotonation at C5. growingscience.com

| Reagent | Position(s) of Lithiation | Reaction Type | Reference |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | C5 | Deprotonation (Metalation) | researchgate.netgrowingscience.com |

| tert-Butyllithium (t-BuLi) | C2 and C5 | Halogen-Lithium Exchange and Deprotonation | researchgate.netgrowingscience.com |

To fully understand the regioselectivity and reaction kinetics, computational chemists perform transition state (TS) analysis. By locating the transition state structures for each potential reaction pathway and calculating their corresponding activation energies, a complete energy profile can be constructed.

For the lithiation with LDA, DFT calculations would likely show a lower activation energy for the abstraction of the C5 proton compared to any other site, confirming its kinetic favorability. For the reaction with t-BuLi, the energy profile would be more intricate, potentially revealing a low barrier for the initial bromine-lithium exchange at C2, followed by the deprotonation at C5. This analysis provides a quantitative picture of the reaction landscape, explaining why specific products are formed under different conditions.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of these orbitals for 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole dictate its behavior in chemical reactions. mdpi.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In thiazole systems, the HOMO is typically a π-orbital with significant electron density on the sulfur and nitrogen atoms and the carbon atoms of the ring. It indicates the molecule's nucleophilic character.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO is generally a π* antibonding orbital. Electrophiles will preferentially attack the atoms where the LUMO has the largest lobes. The energy of the LUMO is related to the molecule's electron affinity and electrophilic character.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the chemical reactivity and stability of the molecule. ekb.eg A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to compute these orbital energies and visualize their shapes. mdpi.comekb.eg

| Parameter | Description | Typical Computational Finding |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity; high energy suggests easier electron donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity; low energy suggests easier electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Electronic Structure and Aromaticity Calculations of the Thiazole Ring

The thiazole ring is an aromatic heterocycle, and its aromaticity is a key determinant of its stability and reactivity. Computational methods can quantify this property. Techniques such as Nucleus-Independent Chemical Shift (NICS) are employed to calculate the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromatic character.

These calculations would confirm the aromatic nature of the 1,3-thiazole ring in 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. The electronic structure analysis also involves mapping the electrostatic potential (ESP) onto the molecule's electron density surface. This map visually identifies electron-rich (negative potential, typically near the N and S atoms) and electron-poor (positive potential, typically near acidic protons) regions, providing a guide to the molecule's reactive sites. The positive potential near the C5-H proton would computationally support its high acidity observed in lithiation reactions.

Predictive Modeling for Novel Derivatives

The true power of computational chemistry lies in its predictive capabilities. By using 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole as a scaffold, researchers can design novel derivatives in silico and predict their properties before undertaking lengthy and costly laboratory synthesis.

Starting with the computationally validated structure of the parent molecule, modifications can be introduced, such as replacing the bromine atom at C2 or adding substituents at C5 (the two reactive handles). For each new virtual derivative, DFT and other methods can be used to predict:

Geometric and Electronic Properties: How the new substituent alters the molecule's shape, dipole moment, and FMO energies.

Reactivity: How the HOMO-LUMO gap changes, indicating whether the new derivative will be more or less stable and reactive.

Potential for Application: In fields like medicinal chemistry or materials science, properties like binding affinity to a biological target or electronic properties relevant to semiconductors can be modeled. nih.govrsc.org

This predictive modeling approach accelerates the discovery of new functional molecules by allowing scientists to prioritize the most promising candidates for synthesis and experimental testing.

Future Research Directions and Outlook

Development of Greener Synthetic Pathways

Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste, prompting a shift towards more environmentally benign methodologies. nih.govbepls.com Future research will likely focus on developing greener synthetic routes to 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and its derivatives, emphasizing sustainability and efficiency. researcher.life

Key areas of exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govbepls.com

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. bepls.com

Development of Recyclable Catalysts: The design and application of reusable catalysts, such as silica-supported tungstosilicic acid or chitosan-based biocatalysts, can minimize waste and improve the cost-effectiveness of the synthesis. bepls.commdpi.com

One-Pot, Multi-Component Reactions (MCRs): Designing synthesis pathways where multiple reactions occur in a single vessel without isolating intermediates can increase efficiency and reduce waste. bepls.comacs.org

| Green Chemistry Approach | Key Advantages | Potential Application for Thiazole Synthesis | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency | Accelerating the cyclization step in the Hantzsch thiazole synthesis. | nih.govbepls.com |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions | Facilitating reactions catalyzed by heterogeneous or biocatalysts. | bepls.commdpi.com |

| Green Solvents (e.g., PEG-400, Water:Ethanol) | Reduced toxicity and environmental impact, potential for catalyst recycling | Serving as the reaction medium for catalyst-free or nanoparticle-catalyzed syntheses. | bepls.comacs.org |

| Reusable Catalysts (e.g., NiFe2O4 nanoparticles, Chitosan hydrogel) | Cost-effective, reduced waste, simplified purification | Catalyzing one-pot, multi-component reactions for assembling the thiazole core. | mdpi.comacs.org |

Exploration of Novel Catalytic Transformations

The bromine atom at the C2 position of the thiazole ring is a key functional handle for a variety of catalytic cross-coupling reactions. Future research will undoubtedly explore new catalytic systems to diversify the structures accessible from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. This includes expanding the scope of known reactions and discovering entirely new transformations.

Promising avenues for investigation include:

Palladium-Catalyzed Cross-Coupling: While reactions like Suzuki, Heck, and Sonogashira are standard, future work could focus on more challenging couplings, such as C-N and C-S bond formations, using advanced palladium catalysts and ligands to synthesize novel amino- and thio-substituted thiazoles. researchgate.net

Stille Reactions: The use of organostannanes in Stille reactions offers a pathway to 2-hetarylthiazoles, creating complex linked heterocyclic systems that are of interest in medicinal chemistry. researchgate.net

Nickel and Copper Catalysis: Developing more economical and sustainable catalytic systems based on earth-abundant metals like nickel and copper for cross-coupling reactions is a significant trend.

Photoredox Catalysis: Light-mediated catalysis could enable novel transformations under mild conditions, such as radical-based derivatizations at the thiazole core, that are not accessible through traditional thermal methods.

Asymmetric Synthesis of Chiral Derivatives from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Starting from the achiral 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, future research can focus on developing asymmetric methods to introduce chirality and produce valuable chiral building blocks.

Key strategies could involve:

Catalytic Asymmetric Reactions: This includes the asymmetric addition of nucleophiles to the thiazole ring or its derivatives. For example, developing chiral ligands for metal catalysts that can direct the enantioselective addition of organometallic reagents. researchgate.net

Desymmetrization: For derivatives of the starting material that contain prochiral centers, catalytic enantioselective reactions could be employed for desymmetrization. nih.gov

Chiral Pool Synthesis: Utilizing chiral starting materials that react with the thiazole core can lead to the formation of diastereomeric products that can be separated, or ideally, the reaction can be controlled to favor one diastereomer.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations is a rapidly growing field and could be applied to introduce stereocenters in derivatives of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

The development of such synthetic routes would provide access to a new chemical space of chiral thiazole-containing compounds for screening in drug discovery programs. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The paradigm of chemical synthesis is shifting towards automation and continuous processing, which offer advantages in terms of reproducibility, safety, scalability, and efficiency. sci-hub.seresearchgate.net Integrating the synthesis and derivatization of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole into these modern platforms is a logical and promising future direction.

Flow Chemistry: Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and cleaner reactions. springerprofessional.de This technology is particularly well-suited for handling hazardous reagents or intermediates safely and for scaling up the production of key compounds. durham.ac.uk The synthesis of heterocyclic compounds, including thiazoles, has been shown to be highly amenable to flow processes. sci-hub.se

Automated Synthesis Platforms: Automated systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. syrris.com Such platforms could be used to rapidly generate libraries of derivatives from 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole for high-throughput screening in drug discovery. researchgate.netspringerprofessional.de This approach accelerates the hit-to-lead optimization process significantly. durham.ac.uk

| Technology | Key Advantages over Batch Processing | Potential Application | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, precise control of parameters, improved scalability, higher yields, reduced waste. | Continuous production of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and its subsequent derivatization via cross-coupling reactions. | sci-hub.sespringerprofessional.dedurham.ac.uk |

| Automated Synthesis | High-throughput library generation, rapid reaction optimization, improved reproducibility. | Rapid synthesis of a diverse library of thiazole derivatives for biological screening and structure-activity relationship (SAR) studies. | researchgate.netsyrris.com |

Exploration of Mechanistic Nuances in Subsequent Derivatizations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Future research should include detailed mechanistic studies of reactions involving 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and its derivatives.

Areas for investigation include:

Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the electronic effects of substituents on the thiazole ring. This can help in rationalizing observed reactivity and selectivity. rsc.org

Kinetic Analysis: Detailed kinetic studies of key reactions, such as catalytic cross-coupling, can elucidate the rate-determining steps and the role of different components in the catalytic cycle.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways.

Structure-Activity Relationship (SAR) Studies: While often associated with biological activity, SAR studies can also provide mechanistic insights. For instance, systematically varying substituents on reactants can reveal electronic and steric effects that govern the outcome of a reaction, as seen in studies of various thiazole derivatives. researchgate.netmdpi.comnih.gov

By elucidating these mechanistic details, chemists can move beyond empirical optimization and towards the knowledge-based design of more efficient and selective synthetic routes for complex molecules derived from this versatile thiazole building block. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole?

The synthesis typically involves functionalization of the thiazole core. For example:

- Lithiation : Direct lithiation of the thiazole ring using n-butyllithium at low temperatures (-78°C) in THF, followed by electrophilic quenching (e.g., Br₂ or NBS) to introduce the bromo group .

- Copper-mediated bromination : Analogous to the synthesis of 2-bromo-4-phenyl-1,3-thiazole, where 2-amino-4-phenylthiazole is treated with n-butyl nitrite and CuBr in acetonitrile under reflux (333 K), yielding brominated thiazoles in ~53% yield .

- Protection of carbonyl groups : The 1,3-dioxolane moiety may be introduced via ketalization of a carbonyl precursor under acidic conditions (e.g., ethylene glycol and p-toluenesulfonic acid).

Q. How is the purity and structural integrity of the compound validated experimentally?

- Spectroscopic techniques :

- Elemental analysis : Verify empirical formula (e.g., calculated C: 45.02%, H: 2.52% vs. experimental C: 45.09%, H: 2.57% ).

- Chromatography : TLC or HPLC to assess purity (>95%).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the thiazole ring?

- Directing group effects : The 1,3-dioxolane group acts as an electron-donating substituent, directing electrophilic attacks to the less hindered C5 position.

- Lithiation control : Use of sterically hindered bases (e.g., LDA) at low temperatures (-78°C) to selectively deprotonate the C5 position before bromination .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) and charge distribution.

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

- Single-crystal X-ray diffraction : Refinement using SHELXTL/SHELXL software provides bond lengths (e.g., C-Br: ~1.87 Å) and dihedral angles (e.g., 7.45° between thiazole and phenyl planes) .

- π-π interactions : Analyze packing motifs (e.g., centroid-to-centroid distances of 3.815 Å between aromatic rings) to explain solubility and stability .

- Validation against computational models : Compare experimental torsion angles (e.g., C10-N2-C9-N1: 4.8°) with molecular dynamics simulations (e.g., AMBER or GROMACS).

Q. What biological screening approaches are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-Glo™ for kinase activity).

- Antimicrobial studies : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., HER2 kinase or HIV protease) .

Q. How to resolve contradictions in spectroscopic data across studies?

- Solvent effects : Compare NMR shifts in deuterated DMSO vs. CDCl₃ (e.g., DMSO-d6 upshifts aromatic protons due to hydrogen bonding).

- Dynamic vs. static disorder : Analyze XRD data for thermal motion (ADPs) or twinning to explain anomalous peaks .

- Reproducibility : Cross-validate synthetic protocols (e.g., CuBr purity, reaction time) to minimize batch-to-batch variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.